Lobelanine

概要

説明

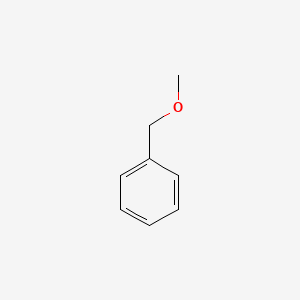

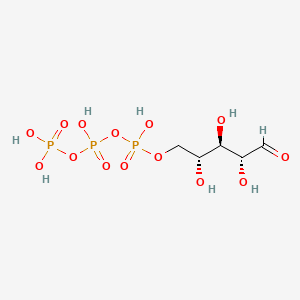

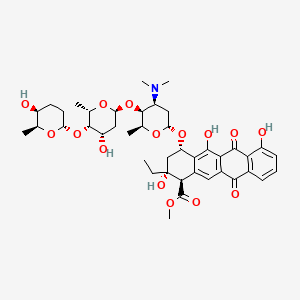

ロベラニンはピペリジンアルカロイドであり、ロベリンの生合成における化学的前駆体です。ロベリア属のさまざまな種、たとえばLobelia inflataに見られます。 ロベラニンの分子式はC22H25NO2、分子量は335.447 g/molです 。これは他のアルカロイドの生合成に重要な役割を果たし、その潜在的な薬理学的特性について研究されています。

作用機序

ロベラニンは、さまざまな分子標的と経路を通じてその効果を発揮します。ロベリンと同様に、ニコチン性アセチルコリン受容体と相互作用することが知られています。ロベラニンはニコチン誘発ドーパミン放出と結合を阻害し、ニューロン性ニコチン受容体サブタイプにおいて強力なアンタゴニストとして作用します。 また、神経細胞内でドーパミンの代謝を誘導し、ドーパミン取り込みを阻害します .

類似の化合物:

ロベリン: ロベリア属に見られるピペリジンアルカロイドで、呼吸興奮剤として使用され、薬物依存への影響について研究されています.

ノルロベラニン: 類似の生合成経路と薬理学的特性を持つ関連アルカロイド.

ロベラニンの独自性: ロベラニンは、ロベリンやその他のアルカロイドの生合成における前駆体としての役割により、ユニークです。 その構成的な安定性とさまざまな化学反応を起こす能力は、研究や工業的な用途にとって価値のある化合物となっています .

生化学分析

Biochemical Properties

Lobelanidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of lobelanidine is with the enzyme phenylalanine ammonia-lyase (PAL), which is involved in the biosynthesis of cinnamic acid from phenylalanine . This interaction is crucial for the formation of various secondary metabolites, including other piperidine alkaloids. Additionally, lobelanidine interacts with nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist, influencing neurotransmitter release and synaptic transmission .

Cellular Effects

Lobelanidine exerts various effects on different types of cells and cellular processes. In neuronal cells, lobelanidine has been shown to modulate cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This modulation can influence neurotransmitter release, impacting synaptic transmission and overall neuronal function. Furthermore, lobelanidine has been observed to affect gene expression, particularly genes involved in neurotransmitter synthesis and release . In non-neuronal cells, lobelanidine can influence cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of lobelanidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lobelanidine binds to nicotinic acetylcholine receptors, where it acts as a partial agonist, leading to the activation of these receptors and subsequent neurotransmitter release . Additionally, lobelanidine can inhibit the activity of certain enzymes, such as phenylalanine ammonia-lyase, thereby affecting the biosynthesis of secondary metabolites . These interactions result in changes in gene expression, particularly genes involved in neurotransmitter synthesis and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lobelanidine can change over time due to its stability, degradation, and long-term effects on cellular function. Lobelanidine is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods, particularly when exposed to light and oxygen . Long-term studies have shown that lobelanidine can have sustained effects on cellular function, particularly in neuronal cells, where it can modulate neurotransmitter release and synaptic transmission over time . In in vitro studies, lobelanidine has been observed to maintain its activity for several weeks, although its potency may decrease gradually .

Dosage Effects in Animal Models

The effects of lobelanidine vary with different dosages in animal models. At low doses, lobelanidine has been shown to have mild stimulatory effects on the central nervous system, enhancing neurotransmitter release and synaptic transmission . At higher doses, lobelanidine can exhibit toxic effects, including emesis and respiratory depression . Threshold effects have been observed, where a certain dosage is required to elicit a significant pharmacological response. In animal models, the therapeutic window of lobelanidine is relatively narrow, necessitating careful dosage optimization to avoid adverse effects .

Metabolic Pathways

Lobelanidine is involved in several metabolic pathways, including those related to the biosynthesis of secondary metabolites. One of the key pathways involves the enzyme phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to cinnamic acid . This pathway is crucial for the formation of various piperidine alkaloids, including lobelanidine. Additionally, lobelanidine can influence metabolic flux by interacting with enzymes involved in neurotransmitter synthesis and degradation . These interactions can affect metabolite levels and overall cellular metabolism.

Transport and Distribution

Lobelanidine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, lobelanidine can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The distribution of lobelanidine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of lobelanidine is critical for its activity and function. Lobelanidine can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct lobelanidine to its site of action . The subcellular distribution of lobelanidine can influence its interactions with biomolecules and its overall pharmacological effects.

準備方法

合成経路と反応条件: ロベラニンは、環状閉環二重アザマイケル(RCDAM)反応を含む、段階的に経済的なプロセスによって合成できます。 この方法は再考され、さまざまな構成的に安定なアナログを合成するために拡張されました 。 この合成には、3-オキソ-3-フェニルプロピオン酸、グルタルアルデヒド、メチルアミン塩酸塩をアセトンとクエン酸緩衝液中で反応させることが含まれます .

工業生産方法: 結晶誘起ダイナミック分解(CIDR)によるロベラニンアナログの合成が検討されており、工業的な用途の可能性があります .

化学反応の分析

反応の種類: ロベラニンは、以下を含むさまざまな化学反応を起こします。

酸化: ロベラニンは特定の条件下で酸化されて、さまざまな生成物を形成します。

還元: 還元反応はロベラニンの構造を修飾し、還元されたアナログの形成につながります。

置換: ロベラニンは置換反応を起こし、官能基が他の基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が置換反応によく使用されます。

形成される主な生成物: これらの反応から生成される主な生成物には、さまざまなロベラニンアナログと誘導体が含まれ、それらの潜在的な薬理学的特性について研究されています .

4. 科学研究への応用

化学: ロベラニンは、他のアルカロイドやアナログの合成における前駆体として使用されます。

生物学: ロベリンの生合成におけるロベラニンの役割とその生物系への影響が研究されています。

科学的研究の応用

Chemistry: Lobelanine is used as a precursor in the synthesis of other alkaloids and analogues.

Biology: Studies have explored the role of this compound in the biosynthesis of lobeline and its effects on biological systems.

類似化合物との比較

Norlobelanine: A related alkaloid with similar biosynthetic pathways and pharmacological properties.

Lobelidine: Another piperidine alkaloid found in Lobelia species, with potential therapeutic applications.

Uniqueness of this compound: this compound is unique due to its role as a precursor in the biosynthesis of lobeline and other alkaloids. Its configurational stability and ability to undergo various chemical reactions make it a valuable compound for research and industrial applications .

特性

IUPAC Name |

2-[(2S,6R)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEMKXUAULKYJV-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206617 | |

| Record name | Lobelanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-21-5 | |

| Record name | Lobelanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobelanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobelanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBELANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XWB84090T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

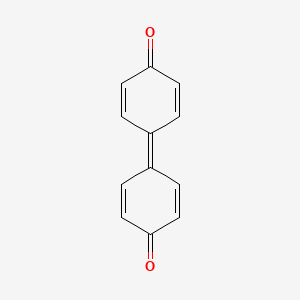

![8-({3-[({3-[(4,6,8-Trisulfonaphthalen-1-yl)carbamoyl]phenyl}carbamoyl)amino]benzoyl}amino)naphthalene-1,3,5-trisulfonic acid](/img/structure/B1195938.png)